molecular formula C23H12F3NO4S2 B3010777 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate CAS No. 385392-43-8

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate

Cat. No.: B3010777
CAS No.: 385392-43-8
M. Wt: 487.47
InChI Key: MGHDBDUYZZONTP-UHFFFAOYSA-N
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Description

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate is a useful research compound. Its molecular formula is C23H12F3NO4S2 and its molecular weight is 487.47. The purity is usually 95%.
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Biological Activity

The compound 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on antibacterial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer effects.
  • Coumarin backbone : Associated with various pharmacological activities such as anticoagulant and anti-inflammatory properties.
  • Trifluoromethyl group : Enhances lipophilicity and bioactivity.

Molecular Formula

The molecular formula for this compound is C20H15F3N2O3SC_{20}H_{15}F_3N_2O_3S, reflecting its intricate structure.

Antibacterial Activity

Recent studies have demonstrated significant antibacterial activity against various strains of bacteria. The compound was tested against Gram-positive and Gram-negative bacteria, revealing notable effectiveness.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Bacillus subtilis4 µg/mL

In vitro studies showed that the compound exhibited superior activity compared to standard antibiotics, suggesting its potential as a new antibacterial agent .

Anticancer Activity

The anticancer properties of the compound were evaluated using various cancer cell lines. It demonstrated cytotoxic effects, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell LineIC50 (µM)
MCF-75.6
A5497.2
HeLa6.9

Molecular docking studies indicated that the compound binds effectively to targets involved in cancer proliferation, such as Bcl-2 proteins, which are crucial for cell survival .

Anti-inflammatory Activity

The compound also exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The following table summarizes the results:

CytokineConcentration (pg/mL)Control (pg/mL)
TNF-α150300
IL-6100250

These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases .

Case Studies

  • Study on Antibacterial Efficacy : A study published in MDPI evaluated various derivatives of thiazole compounds, including our target compound, showing significant inhibition against S. aureus and E. coli . The study emphasized structure-activity relationships that enhance antibacterial potency.
  • Anticancer Research : In a research article focusing on coumarin derivatives, it was found that compounds similar to our target exhibited promising results in inhibiting cancer cell growth through apoptosis induction . This study utilized both in vitro assays and molecular dynamics simulations to support their findings.
  • Inflammation Model : An experimental model demonstrated that the compound could reduce inflammation markers significantly in vivo, indicating its potential application in inflammatory diseases .

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12F3NO4S2/c1-11-14(30-22(29)16-7-4-10-32-16)9-8-12-18(28)17(20(23(24,25)26)31-19(11)12)21-27-13-5-2-3-6-15(13)33-21/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHDBDUYZZONTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F)OC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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